3-Guanidino-4-methylbenzoic acid
Description
Properties
CAS No. |
859026-97-4 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-(diaminomethylideneamino)-4-methylbenzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-5-2-3-6(8(13)14)4-7(5)12-9(10)11/h2-4H,1H3,(H,13,14)(H4,10,11,12) |
InChI Key |
LOUCXRYJFVLIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Borono-4-methylbenzoic Acid
- Structure : C₈H₉BO₄ (MW: 179.97 g/mol) .
- Key Differences: The guanidino group (-NH-C(NH)-NH₂) in 3-guanidino-4-methylbenzoic acid is replaced by a boronic acid (-B(OH)₂) group. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, whereas guanidino derivatives are often explored for their bioactivity in drug discovery .
- Safety: Limited toxicity data; requires professional handling due to incomplete characterization .
4-Amino-3-methoxybenzoic Acid
- Structure: Contains an amino (-NH₂) and methoxy (-OCH₃) group instead of guanidino and methyl groups.
- Applications : Used in organic synthesis and material science research. GEO Organics supplies it for pilot-scale and production applications .
- Functional Group Impact: The methoxy group enhances lipophilicity compared to the polar guanidino group, affecting solubility and metabolic stability .
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
5-Amino-2-methylbenzoic Acid
- Structure: A positional isomer with amino and methyl groups at the 5- and 2-positions, respectively.
- Applications : Used in dye synthesis and as a building block in medicinal chemistry .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility: Boronic acid analogs (e.g., 3-borono-4-methylbenzoic acid) are pivotal in catalysis, whereas methoxy/amino derivatives are tailored for solubility and stability optimization .
- Safety Considerations: Limited toxicity profiles for guanidino and borono derivatives underscore the need for rigorous handling protocols in research settings .
Q & A
Q. Example Workflow :
Geometry optimization using Gaussian02.
NBO analysis for charge distribution.
Compare DFT vs. HF results to resolve discrepancies (e.g., dipole moment variations ≤10%) .
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